3-Dichloromethyl-1-methyl-1h-pyrazole
Description
3-Dichloromethyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a dichloromethyl (-CHCl₂) group at position 3 and a methyl (-CH₃) group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility, chelating properties, and applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
Molecular Formula |
C5H6Cl2N2 |
|---|---|
Molecular Weight |
165.02 g/mol |
IUPAC Name |
3-(dichloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3 |
InChI Key |
JIBCIWOQRGOTRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Dichloromethyl-1-methyl-1H-pyrazole with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The dichloromethyl group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) groups (e.g., in compound 189 ) but more reactive than simple chloro (-Cl) substituents. This may enhance stability in nucleophilic environments compared to trifluoromethyl analogs.
Biological and Chemical Relevance: Pharmaceutical Intermediates: Compounds like 3-chloro-1-ethyl-5-methyl-1H-pyrazole (CAS 1195637-10-5) are used in drug synthesis due to their balanced lipophilicity and reactivity . The target compound’s dichloromethyl group could offer similar utility with improved halogen-bonding capacity.
Synthetic Flexibility :
- Carboxylic acid- or ester-functionalized pyrazoles (e.g., ) are often used as building blocks for amide or ester couplings. The dichloromethyl group in the target compound may instead favor alkylation or nucleophilic substitution reactions.
Limitations and Contradictions:
- While highlights dichloro-substituted pyrazoles as effective chelators, the target compound’s lack of a coordinating group (e.g., carbonyl or amino) may limit its metal-binding utility.
- emphasizes the role of polar groups (e.g., -COOH) in medicinal chemistry, whereas the dichloromethyl group’s hydrophobicity may reduce solubility, necessitating formulation optimization for biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
